4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine
Description
4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine is a tetrahydropyridine derivative featuring a benzyloxy-substituted phenyl group at the 4-position of the partially saturated pyridine ring. Its molecular formula is C₁₈H₁₉NO, with a molecular weight of 265.35 g/mol (inferred from structural analogs in ). The benzyloxy group introduces both steric bulk and electron-donating properties, influencing its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-2-4-15(5-3-1)14-20-18-8-6-16(7-9-18)17-10-12-19-13-11-17/h1-10,19H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWCFKPGSZQLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyloxy Group Introduction
The 4-(benzyloxy)phenyl moiety is typically introduced via Williamson ether synthesis. For example, 4-hydroxyphenyl precursors react with benzyl bromide in dimethylformamide (DMF) under basic conditions (K₂CO₃, 80°C, 12 hours), achieving yields >85%. This step ensures regioselective protection of the phenolic hydroxyl group.
Tetrahydropyridine Ring Formation
Following benzylation, the tetrahydropyridine core is constructed via electrophilic halogenation and cyclization. A representative protocol from EP0965588A1 involves:
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Halogenation : Treating a benzyloxy-substituted intermediate with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 50°C.
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Hydrobromination : Addition of sodium metabisulfite to quench excess bromine, followed by epoxidation using 30% NaOH.
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Cyclization : Base-mediated closure of the tetrahydropyridine ring, yielding the target compound in 65–70% overall yield.
Table 1: Halogenation-Cyclization Reaction Conditions
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Benzylation | BnBr, K₂CO₃, DMF | 80°C | 12 h | 85 |
| Halogenation | NBS, THF | 50°C | 1.5 h | 90 |
| Cyclization | NaOH, THF | 0–25°C | 2 h | 70 |
Reductive Amination Strategy
Precursor Synthesis
A ketone intermediate, 4-(benzyloxy)benzaldehyde, is condensed with a primary amine (e.g., allylamine) in methanol. The resulting imine is reduced using sodium cyanoborohydride (NaBH₃CN) at pH 5 (acetic acid buffer), yielding a secondary amine.
Cyclization and Reduction
The secondary amine undergoes acid-catalyzed cyclization (HCl, reflux) to form the tetrahydropyridine ring. Subsequent hydrogenation (H₂, Pd/C) saturates the 1,2,3,6-positions, achieving 60–65% overall yield.
Table 2: Reductive Amination Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Imine formation | Allylamine, MeOH | RT, 6 h | 78 |
| Reduction | NaBH₃CN, AcOH | RT, 2 h | 85 |
| Cyclization | HCl, reflux | 12 h | 70 |
Diastereoselective Synthesis
Chiral Auxiliary Utilization
EP1315701B1 describes racemization-resistant methods using chiral benzyl groups. For 4-[4-(benzyloxy)phenyl] derivatives, (R)-1-phenylethylamine serves as a chiral inducer during cyclization. The diastereomeric excess (de) exceeds 95% when using [1R-(1R*,3S*)]-cyclopropanecarboxylic acid as a splitting agent.
Resolution and Purification
Diastereomers are separated via recrystallization from methyl isobutyl ketone, followed by acid-base extraction to isolate the enantiopure product (99% ee).
Comparative Analysis of Methodologies
Table 3: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Halogenation-Cyclization | 70 | 98 | High | Moderate |
| Reductive Amination | 65 | 95 | Moderate | Low |
| Diastereoselective | 60 | 99 | Low | High |
The halogenation-cyclization route offers optimal balance between yield and scalability, whereas diastereoselective synthesis prioritizes enantiopurity for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of 4-[4-(benzyloxy)phenyl]piperidine.
Substitution: Formation of various substituted benzyloxy derivatives.
Scientific Research Applications
4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
4-[2-(Phenylmethyl)phenyl]-1,2,3,6-tetrahydropyridine
- Key Difference : The phenylmethyl group is ortho to the tetrahydropyridine ring, unlike the para -benzyloxy substituent in the target compound.
- Activity : Exhibits equipotent antitetrabenazine activity to amitriptyline, a tricyclic antidepressant, highlighting the critical role of substituent position. The ortho configuration enhances receptor interaction compared to the para-substituted target compound .
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
- Key Difference : Contains a methyl group on the nitrogen atom and lacks the benzyloxy moiety.
- Activity : A prodrug neurotoxin metabolized by MAO-B to MPP+, which selectively destroys dopaminergic neurons, causing Parkinsonism. The absence of the benzyloxy group in MPTP underscores the importance of nitrogen substituents in neurotoxicity .
PTP (4-Phenyl-1,2,3,6-tetrahydropyridine)
- Key Difference: No substituents on the phenyl ring.
- Activity: A substrate for monoamine oxidase (MAO), leading to oxidative deamination. The lack of electron-donating groups like benzyloxy reduces metabolic stability compared to the target compound .
Physicochemical Properties
- In contrast, MPTP’s lower LogP (2.08) correlates with its rapid CNS uptake .
- PSA (Polar Surface Area) : A low PSA (12.47 Ų) in the target compound indicates reduced polarity, enhancing membrane permeability compared to sulfonyl-containing derivatives (e.g., 54.55 Ų in ) .
Biological Activity
4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine (CAS No. 778642-53-8) is an organic compound characterized by a tetrahydropyridine ring and a benzyloxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacophore for developing therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is C18H19NO, with a molecular weight of 265.35 g/mol. The compound features a tetrahydropyridine core that contributes to its unique chemical reactivity and biological interactions.
Research indicates that related compounds may interact with specific biological targets, notably leukotriene A-4 hydrolase, which is involved in inflammatory pathways. The anti-inflammatory and antioxidant properties of these compounds suggest their potential utility in treating conditions characterized by oxidative stress and inflammation.
In Vitro Studies
A study focused on 4-(4-benzyloxy)phenoxypiperidines, which include derivatives of the target compound, demonstrated potent inhibitory activity against lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. Compound 10d from this series exhibited an IC50 value of 4 μM and inhibited the migration of HCT-116 colon cancer cells and A549 lung cancer cells, indicating its potential as an antitumor agent .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other benzyloxy-substituted compounds:
| Compound | Target Enzyme | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 10d | LSD1 | 4 | Antitumor activity |
| B10 | hMAO-B | 0.030 | Reversible inhibitor |
| B15 | hMAO-B | 0.033 | Reversible inhibitor |
These comparisons highlight the potential of derivatives in targeting key enzymes involved in cancer progression and neurodegenerative diseases .
Case Studies
- Antitumor Activity : In vitro assays revealed that compound 10d significantly inhibited the migration of cancer cells, suggesting its role as a potential therapeutic agent for LSD1-associated tumors .
- Monoamine Oxidase Inhibition : Recent studies on benzyloxy chalcones indicated that similar compounds could effectively inhibit human monoamine oxidases (hMAOs), essential for neurotransmitter metabolism. The reversibility and selectivity of these inhibitors underscore their therapeutic potential in treating neurological disorders .
Q & A
Basic Question: What are the recommended synthesis protocols for 4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine, and what critical parameters influence yield?
Answer:
The compound can be synthesized via oxidative cyclization of hydrazine intermediates, analogous to methods used for structurally related heterocycles. Key parameters include:
- Oxidant selection : Sodium hypochlorite (NaClO) in ethanol is preferred for greener synthesis, minimizing hazardous byproducts .
- Reaction time and temperature : Room temperature (20–25°C) for 3–6 hours optimizes ring closure without side reactions .
- Solvent choice : Ethanol balances reactivity and safety, avoiding high-boiling solvents that complicate purification .
- Catalyst use : Strong bases like NaH in THF may enhance reactivity in precursor formation but require anhydrous conditions .
Basic Question: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, face shields, and EN 166-certified safety goggles to prevent skin/eye contact (H315, H319) .
- Respiratory protection : Employ NIOSH-approved N95 masks if dust or aerosols form (H335) .
- Ventilation : Ensure fume hoods with ≥6 air changes/hour to mitigate inhalation risks .
- Storage : Keep in airtight containers at <28°C in dry environments to prevent decomposition .
Advanced Question: How can researchers resolve contradictions in reported toxicity data for this compound?
Answer:
- Re-evaluate experimental models : Conduct in vitro assays (e.g., Ames test for mutagenicity) to validate or refute conflicting results .
- Dose-response studies : Use zebrafish embryos or mammalian cell lines (e.g., HEK293) to establish LC50/IC50 values for acute toxicity (H302) .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., benzyloxy-substituted tetrahydropyridines) to infer toxicity mechanisms .
Advanced Question: What methodologies are recommended to address stability issues during long-term storage?
Answer:
- Decomposition monitoring : Use HPLC-PDA to detect degradation products (e.g., benzaldehyde from benzyloxy group hydrolysis) .
- Stabilizers : Add antioxidants like BHT (0.1% w/w) to inhibit radical-mediated oxidation .
- Conditional testing : Store samples under accelerated aging (40°C/75% RH for 6 months) to predict shelf life .
Basic Question: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- X-ray crystallography : Resolves stereochemistry and confirms tetrahydropyridine ring conformation (e.g., chair vs. boat) .
- NMR analysis : 1H NMR (500 MHz, CDCl3) identifies benzyloxy protons (δ 4.9–5.1 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C20H21NO, [M+H]+ calc. 292.1596) .
Advanced Question: How can green chemistry principles be applied to optimize its synthesis?
Answer:
- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer, biodegradable alternative .
- Catalyst recycling : Immobilize transition metals (e.g., Fe3O4-supported Pd) for reusable catalytic systems .
- Waste minimization : Employ flow chemistry to reduce reaction volumes and byproduct formation .
Advanced Question: What strategies mitigate impurities arising from synthetic byproducts?
Answer:
- Chromatographic purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to separate regioisomers .
- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for 12 hours to isolate pure crystals .
- Analytical QC : Implement LC-MS with C18 columns (2.6 µm, 100 Å) to detect trace impurities (<0.1%) .
Advanced Question: How can computational methods aid in predicting its reactivity or pharmacological potential?
Answer:
- DFT calculations : Use Gaussian 16 to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack .
- Molecular docking : Screen against target proteins (e.g., NMDA receptors) via AutoDock Vina to prioritize in vitro testing .
- ADMET prediction : Employ SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
